Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl-
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Overview
Description
Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- is a chemical compound with the molecular formula C12H13N3O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including respiration and acid-base balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-2-pyridylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in various halogenated or nitrated derivatives .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in many biological processes.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, playing a crucial role in maintaining acid-base balance in tissues. By inhibiting these enzymes, the compound can disrupt the physiological processes that rely on carbonic anhydrase activity, leading to therapeutic effects such as reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has similar structural features but differs in the substituents attached to the sulfonamide group.
4-amino-N-(6-methyl-2-pyridinyl)benzenesulfonamide: This compound is closely related but has a different substitution pattern on the pyridine ring.
Uniqueness
Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research and therapy .
Properties
CAS No. |
51543-29-4 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-amino-N-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c1-15(12-4-2-3-9-14-12)18(16,17)11-7-5-10(13)6-8-11/h2-9H,13H2,1H3 |
InChI Key |
ACAMQRYSXWCCIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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